1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- is a chemical compound with the molecular formula C17H29N5O2. It is a derivative of nonanediol and contains a purinyl group, which is a heterocyclic compound composed of a purine base. This compound is a stereo-specific isomer, with the (7R,8S) configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- typically involves the reaction of nonanediol with a purine derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve the desired stereo-specific isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in substituted purine derivatives.
Scientific Research Applications
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- involves its interaction with specific molecular targets and pathways. The purinyl group in the compound may interact with enzymes, receptors, or other biological molecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,8-Nonanediol: A related compound without the purinyl group.
7-(6-amino-9H-purin-9-yl)nonane-1,8-diol: A similar compound with a different stereochemistry.
Uniqueness
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- is unique due to its specific stereo-configuration and the presence of both nonanediol and purinyl groups. This combination of features may result in unique chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
159722-90-4 |
---|---|
Molecular Formula |
C14H23N5O2 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(7R,8S)-7-(6-aminopurin-9-yl)nonane-1,8-diol |
InChI |
InChI=1S/C14H23N5O2/c1-10(21)11(6-4-2-3-5-7-20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20-21H,2-7H2,1H3,(H2,15,16,17)/t10-,11+/m0/s1 |
InChI Key |
JPMVIXUFWCZSGS-WDEREUQCSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CCCCCCO)N1C=NC2=C(N=CN=C21)N)O |
Canonical SMILES |
CC(C(CCCCCCO)N1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.